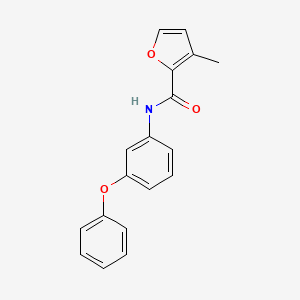
3-methyl-N-(3-phenoxyphenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-(3-phenoxyphenyl)-2-furamide, also known as MPF, is a synthetic compound that belongs to the furan class of organic compounds. MPF is a white crystalline solid that has been extensively studied for its potential use in scientific research.
Mecanismo De Acción
3-methyl-N-(3-phenoxyphenyl)-2-furamide acts as a competitive antagonist of the TRPV1 receptor, which is a non-selective cation channel that is activated by a variety of stimuli, including heat, capsaicin, and protons. By blocking the activity of the TRPV1 receptor, 3-methyl-N-(3-phenoxyphenyl)-2-furamide can reduce the perception of pain and modulate thermoregulation. Additionally, 3-methyl-N-(3-phenoxyphenyl)-2-furamide may exert its anxiolytic and antidepressant-like effects by modulating the activity of other neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
3-methyl-N-(3-phenoxyphenyl)-2-furamide has been shown to have a number of biochemical and physiological effects in animal models. In addition to its effects on the TRPV1 receptor, 3-methyl-N-(3-phenoxyphenyl)-2-furamide has been shown to modulate the activity of other ion channels, including the potassium channel KCNQ2/3 and the calcium channel Cav3.2. 3-methyl-N-(3-phenoxyphenyl)-2-furamide has also been shown to increase the levels of the neurotransmitters serotonin and norepinephrine in the brain, which may contribute to its anxiolytic and antidepressant-like effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-methyl-N-(3-phenoxyphenyl)-2-furamide as a research tool is its high potency and selectivity for the TRPV1 receptor. This makes it a valuable tool for studying the role of the TRPV1 receptor in pain perception and thermoregulation. However, one limitation of 3-methyl-N-(3-phenoxyphenyl)-2-furamide is its relatively short half-life, which may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on 3-methyl-N-(3-phenoxyphenyl)-2-furamide. One area of interest is the development of more potent and selective TRPV1 antagonists that may have greater therapeutic potential for the treatment of pain and other conditions. Additionally, further research is needed to fully understand the mechanisms underlying 3-methyl-N-(3-phenoxyphenyl)-2-furamide's anxiolytic and antidepressant-like effects, and to explore its potential as a therapeutic agent for these conditions. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 3-methyl-N-(3-phenoxyphenyl)-2-furamide, which may help to optimize its use as a research tool.
Métodos De Síntesis
3-methyl-N-(3-phenoxyphenyl)-2-furamide can be synthesized using a multi-step reaction process that involves the use of various reagents and solvents. The first step involves the reaction of 3-phenoxyphenylboronic acid with 2-furoyl chloride in the presence of a palladium catalyst to form a key intermediate. This intermediate is then subjected to a series of reactions to yield 3-methyl-N-(3-phenoxyphenyl)-2-furamide as the final product.
Aplicaciones Científicas De Investigación
3-methyl-N-(3-phenoxyphenyl)-2-furamide has been extensively studied for its potential use as a research tool in the field of neuroscience. It has been shown to be a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain perception and thermoregulation. 3-methyl-N-(3-phenoxyphenyl)-2-furamide has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of anxiety and depression.
Propiedades
IUPAC Name |
3-methyl-N-(3-phenoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-13-10-11-21-17(13)18(20)19-14-6-5-9-16(12-14)22-15-7-3-2-4-8-15/h2-12H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGKYXWGVPAVKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-(3-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5874948.png)
![2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5874954.png)
![N'-[(2-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5874959.png)
![N-(4-{[(2-methylbenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5874965.png)


![N'-[(4-biphenylylacetyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5874981.png)
![5-[(3,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5874999.png)
![1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B5875007.png)
![methyl {[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5875008.png)


![ethyl 4-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5875025.png)
